1-cyclohexyl-3-phenylurea

Catalog No.
S1904982
CAS No.
886-59-9
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclohexyl-3-phenylurea

CAS Number

886-59-9

Product Name

1-cyclohexyl-3-phenylurea

IUPAC Name

1-cyclohexyl-3-phenylurea

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)

InChI Key

WPLYTRWMCWBZEN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2

The exact mass of the compound N-Cyclohexyl-N'-phenylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclohexyl-3-phenylurea (CAS: 886-59-9) is an asymmetric, bifunctional urea derivative primarily procured as a high-performance hydrogen-bonding organocatalyst for macromolecular synthesis and as a certified analytical standard for environmental monitoring. Featuring a highly specific amphiphilic balance driven by its distinct cyclohexyl and phenyl moieties, it exhibits specialized solubility and hydrogen-bond donating capabilities that structurally differentiate it from symmetric ureas. In industrial and laboratory settings, it is critical for driving the ring-opening polymerization (ROP) of low-strain or sterically hindered cyclic esters and carbonates, enabling the production of chemically recyclable polyesters [1]. Furthermore, its established environmental persistence makes it an indispensable reference standard for quantifying tire-derived transformation products in complex urban runoff matrices [2].

Generic substitution of 1-cyclohexyl-3-phenylurea with symmetric analogs (e.g., 1,3-diphenylurea or 1,3-dicyclohexylurea) or conventional organocatalytic superbases (e.g., TBD or DBU) fundamentally compromises process yields and analytical validity. In polymer synthesis, standard superbases often fail to overcome the unfavorable thermodynamics of low-strain lactones or substituted morpholinones, resulting in stalled polymerizations or negligible monomer conversion [1]. The asymmetric structure of 1-cyclohexyl-3-phenylurea provides the precise steric and electronic environment required to stabilize transition states during challenging ring-opening polymerization (ROP) processes [2]. In environmental analytical workflows, substituting this compound with a structural analog invalidates mass spectrometry calibrations and regulatory reporting, as exact mass-to-charge matching and retention time verification are mandatory for quantifying specific amino accelerator contaminants in road dust and stormwater [3].

Enhanced Monomer Conversion in Low-Strain Lactone Polymerization

In the synthesis of bioderived polyesters from low-strain lactones (e.g., DEP), conventional superbases often suffer from poor thermodynamic driving forces. A catalyst system utilizing 1-cyclohexyl-3-phenylurea alongside sodium methoxide successfully drives this challenging polymerization to high yields at room temperature, significantly outperforming benchmark bicyclic guanidine catalysts [1].

Evidence DimensionMonomer conversion rate and polymer yield
Target Compound Data70% conversion of DEP after 1 day at room temperature (Mn = 9.7 kg/mol, Đ = 1.27) using NaOMe/1-cyclohexyl-3-phenylurea.
Comparator Or Baseline18% conversion after 2 days using the standard TBD (triazabicyclodecene) catalyst system.
Quantified Difference3.8-fold higher monomer conversion achieved in half the reaction time.
ConditionsRing-opening polymerization of DEP lactone in bulk/solution.

Buyers synthesizing chemically recyclable or low-ceiling-temperature polyesters must select this urea catalyst to achieve viable yields where standard superbases fail.

Thermodynamic Enablement of Morpholinone Polymerization

The synthesis of functionalized polyesters, such as N-hydroxylethyl lysine homopolyesters used for mRNA delivery, is often thermodynamically restricted at ambient temperatures. Utilizing 1-cyclohexyl-3-phenylurea as a urea anion catalyst at cryogenic temperatures allows rapid and controlled ring-opening polymerization, completely bypassing the entropic limitations that halt conventional thiourea/amidine systems [1].

Evidence DimensionMonomer conversion of sterically hindered morpholinones (3b)
Target Compound Data~60% conversion in 20 minutes at -78 °C, yielding ~50% isolated polymer.
Comparator Or Baseline0% conversion (unsuccessful polymerization) using standard thiourea/DBU organocatalysts at room temperature.
Quantified DifferenceAbsolute enabling of polymerization (60% vs 0% conversion) for sterically hindered monomers.
ConditionsBenzyl alcohol initiator, KH, THF solvent, -78 °C vs ambient temperature.

Procurement of this specific catalyst is mandatory for researchers developing lysine-derived charge-altering releasable transporters (CARTs) that cannot be polymerized conventionally.

Matrix Stability for Environmental Analytical Workflows

For the accurate quantification of tire-derived contaminants in urban runoff, analytical standards must demonstrate stability in aqueous matrices over typical sampling periods. 1-Cyclohexyl-3-phenylurea exhibits high resistance to degradation in environmental water samples, ensuring that calibration and recovery metrics remain accurate during multi-day exposure studies, unlike more labile additives [1].

Evidence DimensionConcentration stability in aqueous environmental matrices
Target Compound Data>80% of initial concentration maintained after a 7-day exposure in water (classified as 'not depleted').
Comparator Or BaselineRapidly degrading tire additives and vulcanization accelerators which deplete significantly within the same timeframe.
Quantified DifferenceSustained >80% recovery over 7 days, ensuring robust analytical quantification.
Conditions7-day aqueous exposure assay simulating environmental tire wear particle (TWP) leachate conditions.

Environmental testing laboratories must procure this exact standard to ensure regulatory compliance and accurate LC-MS/MS quantification of persistent road dust contaminants.

Organocatalytic Synthesis of Chemically Recyclable Polyesters

1-Cyclohexyl-3-phenylurea is the optimal hydrogen-bonding catalyst for the ring-opening polymerization of low-strain cyclic esters and macrocyclic carbonates. It is specifically required when standard superbases like TBD yield poor conversions, enabling the efficient production of bioderived plastics with low ceiling temperatures for circular economy applications[1].

Low-Temperature Polymerization of Delivery Vectors

In the pharmaceutical and biomaterials sectors, this compound is utilized to catalyze the low-temperature (-78 °C) polymerization of substituted morpholinones. This process is essential for synthesizing lysine-derived charge-altering releasable transporters (CARTs) used in the targeted delivery of mRNA and siRNA [2].

LC-MS/MS Quantification of Urban Runoff Contaminants

As a recognized transformation product of tire rubber antioxidants, 1-cyclohexyl-3-phenylurea is procured as an analytical reference standard. It is deployed in targeted mass spectrometry workflows to quantify amino accelerator pollution in stormwater, snowmelt, and road dust, ensuring accurate environmental risk assessments[3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

UNII

WGK69BVU4F

Other CAS

886-59-9

Wikipedia

3-PHENYL-1-CYCLOHEXYLUREA

Dates

Last modified: 08-16-2023

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